![molecular formula C14H19ClN2O2 B11154243 N-[3-(tert-butylamino)-3-oxopropyl]-2-chlorobenzamide](/img/structure/B11154243.png)
N-[3-(tert-butylamino)-3-oxopropyl]-2-chlorobenzamide
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Overview
Description
N-[3-(tert-butylamino)-3-oxopropyl]-2-chlorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a tert-butylamino group, an oxopropyl chain, and a chlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(tert-butylamino)-3-oxopropyl]-2-chlorobenzamide typically involves the reaction of 2-chlorobenzoic acid with tert-butylamine and a suitable oxo compound under controlled conditions. One common method involves the use of di-tert-butyl dicarbonate and nitriles catalyzed by copper(II) triflate (Cu(OTf)2) to form the desired amide . The reaction is carried out under solvent-free conditions at room temperature, which makes it an efficient and environmentally friendly process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(tert-butylamino)-3-oxopropyl]-2-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzamides, alcohols, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[3-(tert-butylamino)-3-oxopropyl]-2-chlorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(tert-butylamino)-3-oxopropyl]-2-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The tert-butylamino group and the oxopropyl chain play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways and molecular interactions are still under investigation, but the compound is believed to exert its effects through non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
N-[3-(tert-butylamino)-3-oxopropyl]-3-methoxybenzamide: This compound has a methoxy group instead of a chloro group, which can affect its reactivity and biological activity.
N-[3-(tert-butylamino)-3-oxopropyl]-methylboronamidic acid:
Uniqueness
N-[3-(tert-butylamino)-3-oxopropyl]-2-chlorobenzamide is unique due to the presence of the chlorobenzamide moiety, which imparts distinct chemical reactivity and potential biological activity. The combination of the tert-butylamino group and the oxopropyl chain also contributes to its unique properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H19ClN2O2 |
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Molecular Weight |
282.76 g/mol |
IUPAC Name |
N-[3-(tert-butylamino)-3-oxopropyl]-2-chlorobenzamide |
InChI |
InChI=1S/C14H19ClN2O2/c1-14(2,3)17-12(18)8-9-16-13(19)10-6-4-5-7-11(10)15/h4-7H,8-9H2,1-3H3,(H,16,19)(H,17,18) |
InChI Key |
VUDKQAMPMBLQGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)CCNC(=O)C1=CC=CC=C1Cl |
Origin of Product |
United States |
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